molecular formula C15H19N7O3 B2513312 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide CAS No. 1013968-80-3

2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

Cat. No.: B2513312
CAS No.: 1013968-80-3
M. Wt: 345.363
InChI Key: DXMRQNBWZNGXRH-UHFFFAOYSA-N
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Description

The compound “2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of similar compounds often involves the alkylation process of pyrazoles . For instance, multidentate poly ( (3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been synthesized by the alkylation process of pyrazoles with poly (bromomethyl) using t-BuOK/THF .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and IR . The crystalline structure of one compound was completely determined by single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve oxidation processes . For example, the in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, imidazole, a similar compound, is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Radioligand Development for A2B Adenosine Receptors

A compound closely related to the specified chemical, named MRE 2029-F20, has been identified as a selective antagonist ligand for A2B adenosine receptors. This compound, used as a radioligand, showed high affinity for human A2B receptors expressed in CHO cells, demonstrating its potential as a tool for the pharmacological characterization of this receptor subtype (Baraldi et al., 2004).

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, including compounds similar to the specified chemical, has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as assessed by various in vitro assays. This suggests potential applications in areas requiring antioxidant properties, such as in the development of therapeutic agents or in materials science (Chkirate et al., 2019).

Novel Antipsychotic Agents

A series of compounds, including 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, which shares structural similarities with the specified chemical, was investigated for antipsychotic-like properties. These compounds showed promising results in behavioral animal tests without interacting with dopamine receptors, indicating a novel approach to antipsychotic therapy (Wise et al., 1987).

Inhibition of Fatty Acid Synthesis in Algae

Chloroacetamide compounds, related to the specified chemical, have been studied for their ability to inhibit fatty acid synthesis in the green alga Scenedesmus acutus. These studies provide insights into the mechanisms of action of herbicides and the potential for developing new agrochemicals (Weisshaar & Böger, 1989).

Antimicrobial Activity of Heterocyclic Compounds

Research into heterocyclic compounds incorporating the antipyrine moiety, which includes structures related to the specified chemical, has identified several compounds with notable antimicrobial activity. These findings contribute to the search for new antimicrobial agents that could be used to combat resistant pathogens (Bondock et al., 2008).

Mechanism of Action

Properties

IUPAC Name

2-[8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxopurin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7O3/c1-5-20-11-12(17-14(20)22-9(3)6-8(2)18-22)19(4)15(25)21(13(11)24)7-10(16)23/h6H,5,7H2,1-4H3,(H2,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMRQNBWZNGXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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